molecular formula C18H21NO3S B12531886 Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)- CAS No. 654643-34-2

Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)-

Cat. No.: B12531886
CAS No.: 654643-34-2
M. Wt: 331.4 g/mol
InChI Key: YHTYHLDNBGCOIZ-UHFFFAOYSA-N
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Description

The compound "Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)-" is a benzenesulfonamide derivative characterized by a 4-methyl-substituted benzene ring and a nitrogen-bound 1-methyl-3-oxo-4-phenylbutyl group. Benzenesulfonamides are widely studied for applications in medicinal chemistry, particularly as enzyme inhibitors (e.g., carbonic anhydrase) or intermediates in organic synthesis . The structural complexity of this compound, including its branched alkyl chain and aromatic phenyl group, distinguishes it from simpler benzenesulfonamide derivatives.

Properties

CAS No.

654643-34-2

Molecular Formula

C18H21NO3S

Molecular Weight

331.4 g/mol

IUPAC Name

4-methyl-N-(4-oxo-5-phenylpentan-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H21NO3S/c1-14-8-10-18(11-9-14)23(21,22)19-15(2)12-17(20)13-16-6-4-3-5-7-16/h3-11,15,19H,12-13H2,1-2H3

InChI Key

YHTYHLDNBGCOIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)CC(=O)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-methyl-3-oxo-4-phenylbutylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)- is C18H21NO3SC_{18}H_{21}NO_3S with a molecular weight of approximately 341.43 g/mol. Its structure includes a benzenesulfonamide core, which is known for its diverse biological activities.

Medicinal Applications

1. Anticancer Activity
Research has indicated that sulfonamide derivatives can exhibit anticancer properties. A study highlighted the synthesis of various benzenesulfonamide derivatives that showed significant inhibition against tumor cell growth. The sulfonamide group enhances the binding affinity to specific targets involved in cancer progression, making it a valuable scaffold for developing new anticancer agents .

2. Progesterone Receptor Modulation
A notable application of benzenesulfonamide derivatives is their role as nonsteroidal progesterone receptor antagonists. These compounds have been studied for their potential in treating conditions such as endometriosis and breast cancer. For instance, a derivative exhibited high binding affinity for the progesterone receptor with an IC50 value in the submicromolar range, indicating potent antagonistic activity .

3. Inhibition of TNFα-Converting Enzyme
The compound has also been explored for its ability to inhibit TNFα-converting enzyme (TACE), which plays a crucial role in inflammatory processes and diseases such as rheumatoid arthritis. The inhibition of TACE can lead to reduced levels of pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

Table 1: Summary of Biological Activities of Benzenesulfonamide Derivatives

Compound NameActivity TypeIC50 Value (μM)Reference
Derivative AProgesterone Receptor Antagonist0.033 ± 0.003
Derivative BTumor Cell Growth InhibitionNot specified
Derivative CTACE InhibitionNot specified

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)- involves the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition leads to a decrease in tumor cell proliferation and induction of apoptosis. The compound binds to the active site of the enzyme, blocking its activity and disrupting the metabolic processes of the tumor cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Complexity and Stereochemical Effects

Target Compound :

  • N-Substituent : 1-methyl-3-oxo-4-phenylbutyl group.
  • Features: A ketone at position 3, a methyl branch at position 1, and a phenyl group at position 3.

Comparisons :

N-(cyclohex-1-en-1-ylmethyl)-4-methyl-N-(2-(prop-1-en-2-yl)phenyl)benzenesulfonamide ():

  • N-Substituent : Cyclohexenylmethyl and propenylphenyl groups.
  • Key Difference : Lacks a ketone but includes unsaturated (alkene) moieties, which may alter electronic properties and reactivity.
  • Spectral Data : Reported $ ^1H $-NMR signals at δ 1.5–2.1 ppm (cyclohexenyl protons) and δ 5.2–5.8 ppm (propenyl protons) .

4-methyl-N-(1-methylbutyl)benzenesulfonamide ():

  • N-Substituent : Linear 1-methylbutyl chain.
  • Key Difference : Simpler aliphatic substituent without aromatic or ketone groups, likely increasing hydrophobicity and reducing steric hindrance.
  • SMILES : S(=O)(=O)(C1=CC=C(C)C=C1)NC(C)CCC .

(S)-3-(4-methylphenylsulfonamido)-3-phenylpropanoic acid (): N-Substituent: Chiral 3-phenylpropanoic acid group. Key Difference: Carboxylic acid functionality introduces hydrogen-bonding capacity and acidity (pKa ~4–5), contrasting with the ketone in the target compound .

Spectral and Crystallographic Data
  • Target Compound: Structural validation likely employs tools like SHELXL () and ORTEP-3 () for crystallographic refinement.
  • N-(but-3-en-1-yl)-4-methyl-N-(2-(prop-1-en-2-yl)phenyl)benzenesulfonamide ():
    • IR Data : C=O stretch at ~1700 cm$^{-1}$ (absent here, present in the target compound) .
    • MS Data : Molecular ion peak at m/z 382.2 ([M+H]$^+$) .

Data Table: Key Structural and Property Comparisons

Compound Name Molecular Formula N-Substituent Features Key Spectral Data (NMR, IR) Potential Applications
Target Compound C₁₈H₂₁NO₃S 1-methyl-3-oxo-4-phenylbutyl Not reported Enzyme inhibition, Synthesis
4-methyl-N-(1-methylbutyl)benzenesulfonamide C₁₂H₁₉NO₂S Linear alkyl chain $ ^1H $-NMR: δ 1.2–1.6 (m, CH₂) Surfactants, Intermediates
(S)-3-(4-methylphenylsulfonamido)-3-phenylpropanoic acid C₁₆H₁₇NO₄S Chiral carboxylic acid $ ^{13}C $-NMR: δ 174.5 (COOH) Chiral catalysts, Drug design
4-methyl-N-(1-phenylethyl)benzenesulfonamide C₁₅H₁₇NO₂S Phenylethyl group MS: m/z 275.1 ([M+H]$^+$) Receptor binding studies

Biological Activity

Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)- , exploring its synthesis, biological activities, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Benzenesulfonamide, 4-methyl-N-(1-methyl-3-oxo-4-phenylbutyl)- is C18H19N1O3SC_{18}H_{19}N_{1}O_{3}S with a molecular weight of approximately 329.41 g/mol. The compound features a benzenesulfonamide core substituted with a 4-methyl and a 1-methyl-3-oxo-4-phenylbutyl group, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonamide with appropriate ketones or aldehydes to introduce the 1-methyl-3-oxo-4-phenylbutyl moiety. The method often employs standard organic synthesis techniques such as nucleophilic substitution or condensation reactions.

Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds derived from benzenesulfonamide have shown potent activity against various bacterial strains. In one study, derivatives were tested against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 6.63 mg/mL to 6.72 mg/mL, indicating their potential as antibacterial agents .

Anti-inflammatory Activity

Benzenesulfonamides are also noted for their anti-inflammatory effects. A study reported that specific derivatives inhibited carrageenan-induced rat paw edema by approximately 94.69% at a concentration of 1 mg/mL . This suggests that these compounds could be developed into therapeutic agents for inflammatory diseases.

Anticancer Activity

Some benzenesulfonamide derivatives have been identified as promising candidates for cancer treatment due to their ability to inhibit specific molecular targets involved in tumor growth. For example, structural modifications in the benzenesulfonamide scaffold have led to compounds that act as selective progesterone receptor antagonists, which may be beneficial in treating hormone-dependent cancers such as breast cancer .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the benzenesulfonamide core significantly affect its biological activity. For example:

CompoundStructureActivityIC50 (μM)
20a 20aPR Antagonist0.17
32 !(https://via.placeholder.com/100)PR AntagonistSubmicromolar

These findings suggest that specific substituents can enhance binding affinity and selectivity towards biological targets, making the benzenesulfonamide scaffold a versatile platform for drug development.

Case Studies

  • Case Study on Anti-inflammatory Effects : A derivative of benzenesulfonamide was tested in vivo for its anti-inflammatory properties, demonstrating significant reduction in edema in animal models .
  • Case Study on Antimicrobial Efficacy : Another study evaluated various derivatives against clinical isolates of bacteria, highlighting the effectiveness of certain compounds against resistant strains .

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